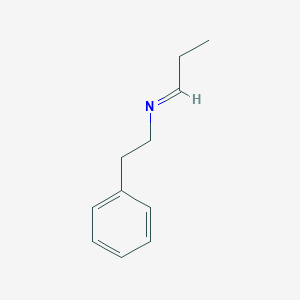
Benzeneethanamine, N-propylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, N-propylidene-: is an organic compound with the molecular formula C11H15N . It is a derivative of phenethylamine, where the amino group is substituted with a propylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Benzeneethanamine, N-propylidene- can be synthesized through several methods. One common approach involves the reaction of phenethylamine with propionaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the imine linkage between the amino group of phenethylamine and the aldehyde group of propionaldehyde.
Industrial Production Methods: In industrial settings, the production of Benzeneethanamine, N-propylidene- often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: Benzeneethanamine, N-propylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: Benzeneethanamine, N-propylidene- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of drugs targeting neurological disorders.
Medicine: Benzeneethanamine, N-propylidene- has potential applications in medicinal chemistry. It is explored for its role in developing new therapeutic agents for treating conditions such as depression and anxiety.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a precursor in the manufacture of specialty chemicals.
作用機序
The mechanism of action of Benzeneethanamine, N-propylidene- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to physiological effects. For example, in the context of neurotransmitter systems, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
類似化合物との比較
Phenethylamine: The parent compound, which lacks the propylidene substitution.
N-Methylphenethylamine: A derivative with a methyl group instead of a propylidene group.
N,N-Dimethylphenethylamine: A compound with two methyl groups on the amino nitrogen.
Uniqueness: Benzeneethanamine, N-propylidene- is unique due to its specific substitution pattern. The presence of the propylidene group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
392686-83-8 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
N-(2-phenylethyl)propan-1-imine |
InChI |
InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
InChIキー |
JDJUDANWWDOKMI-UHFFFAOYSA-N |
正規SMILES |
CCC=NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



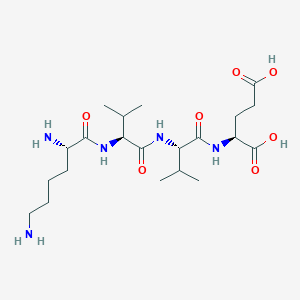
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)

![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)

![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
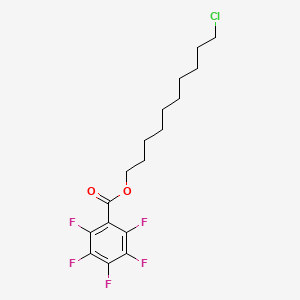
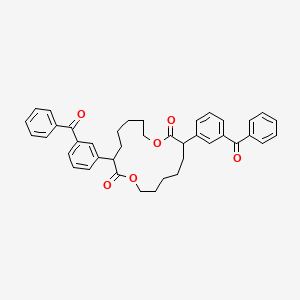
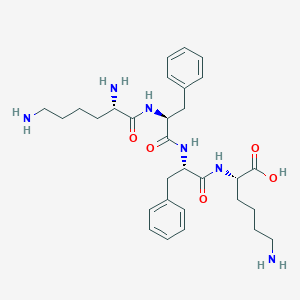
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
